Oseltamivir-d3 Phosphate

Description

Contextualization of Oseltamivir (B103847) as a Neuraminidase Inhibitor in Research

Oseltamivir is a potent and selective competitive inhibitor of the neuraminidase enzyme, which is crucial for the replication of influenza A and B viruses. nih.gov The drug itself is a prodrug, Oseltamivir Phosphate (B84403), which is rapidly absorbed after oral administration and converted by hepatic esterases into its active form, oseltamivir carboxylate. nih.govwisdomlib.org This active metabolite interferes with the release of new virus particles from infected cells, thereby halting the spread of the infection. nih.gov

The role of neuraminidase inhibitors like oseltamivir is significant in influenza treatment, as they are effective against both influenza A and B viruses by blocking the release of viruses from the host cell. rsc.org Research has explored its use in both prevention and early treatment of influenza. nih.govnih.gov Beyond its antiviral properties, recent studies have even begun to investigate the potential of Oseltamivir Phosphate in other areas, such as its effects on liver cancer cells through the regulation of neuraminidase-1 (NEU1). frontiersin.org The extensive body of research on oseltamivir provides a critical foundation for understanding the value and application of its deuterated analogue in more specialized research settings.

Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Research

Deuterium labeling is a strategic chemical modification where one or more hydrogen atoms in a molecule are replaced by their heavier, stable isotope, deuterium. clearsynth.com This seemingly minor change can have a significant impact on a compound's physicochemical properties and is a valuable tool in pharmaceutical research. nih.govmusechem.com

One of the primary reasons for deuteration is to alter the metabolic profile of a drug. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. musechem.com This increased bond strength can slow down metabolic processes that involve breaking this bond, an effect known as the kinetic isotope effect. researchgate.net By strategically replacing hydrogen atoms at sites vulnerable to metabolism, researchers can potentially improve a drug's pharmacokinetic properties, leading to enhanced metabolic stability. clearsynth.comnih.gov

Furthermore, deuterium-labeled compounds are invaluable as internal standards in analytical and pharmacokinetic studies. veeprho.com Because they are chemically identical to their non-labeled counterparts but have a different mass, they can be easily distinguished using mass spectrometry. musechem.com This allows for precise quantification of the non-labeled drug in biological samples like plasma, urine, or tissues, which is essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME). clearsynth.comnih.govsimsonpharma.com

Overview of Research Utility of Oseltamivir-d3 Phosphate

The primary and most critical application of this compound in research is its role as an internal standard for the quantitative analysis of oseltamivir and its active metabolite, oseltamivir carboxylate, in biological matrices. veeprho.comamazonaws.com This is a crucial component of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). wisdomlib.orgnih.gov

In pharmacokinetic studies, researchers need to accurately measure the concentration of a drug and its metabolites over time. simsonpharma.com this compound, along with its corresponding deuterated active metabolite (Oseltamivir-d3 Carboxylate), is added to biological samples at a known concentration. nih.govasm.org During LC-MS/MS analysis, the instrument can differentiate between the non-deuterated (endogenous) and deuterated (internal standard) forms based on their mass-to-charge ratio (m/z). nih.gov For instance, the precursor-product ion pair for oseltamivir is m/z 313.4→225.1, while for Oseltamivir-d3 it is m/z 316.4→228.0. nih.gov This allows for the precise and accurate quantification of oseltamivir levels, correcting for any variability in sample preparation and instrument response. veeprho.com

Numerous studies have successfully developed and validated sensitive LC-MS/MS methods for the simultaneous determination of oseltamivir and oseltamivir carboxylate in human plasma using their deuterated counterparts as internal standards. nih.govbenthamdirect.com These methods are essential for bioavailability, bioequivalence, and pharmacokinetic studies, ensuring the reliability of the data generated. wisdomlib.orgasm.org

Interactive Data Table: Precursor-Product Ion Pairs for MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |

|---|---|---|---|

| Oseltamivir | 313.4 | 225.1 | nih.gov |

| Oseltamivir-d3 | 316.4 | 228.0 | nih.gov |

| Oseltamivir Carboxylate | 285.3 | 138.0 | nih.gov |

| Oseltamivir-d3 Carboxylate | 288.3 | 200.0 | nih.gov |

Scope and Objectives for Scholarly Investigation of the Compound

The objective of this article is to provide a focused and scientifically grounded overview of this compound, strictly within the context of its application in pharmaceutical research. The scope is intentionally narrow, concentrating on the foundational role of oseltamivir as a neuraminidase inhibitor, the scientific principles underpinning deuterium labeling, and the specific utility of this compound as an analytical tool. The aim is to deliver an authoritative and informative resource for understanding the importance of this deuterated compound in advancing bioanalytical methodologies and pharmacokinetic research, without delving into clinical or therapeutic aspects.

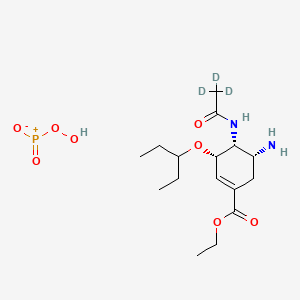

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H31N2O8P |

|---|---|

Molecular Weight |

413.42 g/mol |

IUPAC Name |

ethyl (3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydroperoxy-oxido-oxophosphanium;molecular hydrogen |

InChI |

InChI=1S/C16H28N2O4.HO4P.H2/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H;1H/t13-,14+,15-;;/m1../s1/i4D3;; |

InChI Key |

POPJIXMLXGJJOV-CPWOTLOQSA-N |

Isomeric SMILES |

[HH].[2H]C([2H])([2H])C(=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)OCC)N.OO[P+](=O)[O-] |

Canonical SMILES |

[HH].CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of Deuterated Oseltamivir

Strategies for Deuterium (B1214612) Incorporation into Oseltamivir (B103847) Structure

The primary strategy for introducing deuterium into the oseltamivir structure involves the use of deuterated precursors or reagents at a specific stage of the synthesis. For Oseltamivir-d3 Phosphate (B84403), the deuterium atoms are typically located on the N-acetyl group, resulting in an (Acetylamino-d3) moiety. synzeal.com This approach is favored as it generally does not alter the core stereochemistry of the molecule, which is crucial for its biological activity.

A common method involves the acylation of the amino group at the C4 position of a suitable oseltamivir precursor with a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride. This reaction is typically performed late in the synthetic sequence to avoid unnecessary chemical transformations of the deuterated group.

Another potential, though less direct, strategy could involve hydrogen-deuterium exchange (HDX) reactions on the final oseltamivir molecule or a late-stage intermediate. mdpi.com However, achieving site-specific deuteration with high efficiency and without back-exchange can be challenging and often requires specific catalytic conditions. mdpi.com For Oseltamivir-d3 Phosphate, the use of a deuterated building block is the more controlled and widely applied method. smolecule.com

Precursor Synthesis and Stereochemical Control in Deuterated Analogues

The synthesis of this compound relies on the same well-established synthetic routes developed for the non-labeled drug, with the key difference being the introduction of the deuterated acetyl group. The commercial production of oseltamivir famously starts from (-)-shikimic acid, a naturally occurring chiral molecule. wikipedia.org This starting material provides the necessary carbocyclic framework with the correct stereochemistry, which is a critical aspect of the synthesis as oseltamivir has three stereocenters. wikipedia.org

The synthesis involves a series of complex transformations, including esterification, ketalization, and the formation of a key epoxide intermediate. chimia.ch The stereochemical integrity of the three chiral centers at C3, C4, and C5 is paramount and is controlled throughout the synthetic sequence. The opening of the epoxide ring with an azide (B81097) nucleophile, followed by reduction, establishes the correct stereochemistry of the amino groups at C4 and C5. nih.gov

For the synthesis of the deuterated analogue, the stereochemical control points remain identical to the synthesis of oseltamivir. The introduction of the deuterated acetyl group occurs after the crucial stereochemistry-defining steps have been completed, thereby ensuring that the final deuterated product has the same stereochemical configuration as the parent drug.

Optimization of Deuterium Exchange and Labeling Efficiency for Research Scale

For research-scale synthesis, the efficiency of deuterium incorporation is a key parameter. The goal is to achieve high isotopic enrichment to ensure the utility of the labeled compound as an internal standard. The optimization of the labeling step typically involves careful selection of the deuterated reagent and reaction conditions.

When using a deuterated acetylating agent, such as acetic anhydride-d6, reaction conditions are optimized to drive the acylation to completion. This may involve adjusting the stoichiometry of the reagents, the choice of solvent, temperature, and the use of a suitable base to facilitate the reaction. The aim is to ensure that all molecules of the precursor are acylated with the deuterated acetyl group, minimizing the presence of the non-deuterated analogue.

The efficiency of the labeling is directly related to the isotopic purity of the starting deuterated reagent. Therefore, using highly enriched deuterated acetic anhydride (B1165640) or acetyl chloride is crucial for achieving high isotopic enrichment in the final product. The purification of the final this compound is also a critical step in removing any unlabeled or partially labeled impurities.

Isotopic Purity and Chemical Identity Verification for Research Applications

The isotopic and chemical purity of this compound is essential for its function as an internal standard in quantitative bioanalysis. The chemical identity is confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can also provide information about the position of the deuterium label. Mass spectrometry (MS) is used to confirm the molecular weight of the deuterated compound. lgcstandards.com

Isotopic purity is a measure of the percentage of the compound that contains the desired number of deuterium atoms. This is typically determined by mass spectrometry, which can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio. For use as an internal standard, a high isotopic purity, often greater than 95%, is required. lgcstandards.comsussex-research.com

High-Performance Liquid Chromatography (HPLC) is employed to assess the chemical purity of the final product, ensuring the absence of other chemical impurities. lgcstandards.com A high chemical purity is necessary to prevent interference from other compounds during analysis. The combination of these analytical techniques provides a comprehensive characterization of this compound, verifying its identity, purity, and isotopic enrichment for research applications.

Table of Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C16H25D3N2O4 · H3PO4 | synzeal.com |

| Molecular Weight | 413.42 g/mol | lgcstandards.com |

| Purity (by HPLC) | >95% | lgcstandards.com |

| Isotopic Enrichment | >95% | sussex-research.com |

| Appearance | Neat | lgcstandards.com |

| Storage Temperature | -20°C | lgcstandards.com |

Sophisticated Analytical Methodologies for Oseltamivir D3 Phosphate in Research Matrices

Development and Validation of Chromatographic-Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of Oseltamivir-d3 Phosphate (B84403), providing the necessary sensitivity and selectivity for complex sample analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications in Bioanalysis

LC-MS/MS is the predominant technique for the bioanalysis of oseltamivir (B103847), with Oseltamivir-d3 Phosphate frequently used as an internal standard. ekb.egresearchgate.netmedchemexpress.comscbt.com These methods are extensively validated to ensure reliability for applications such as pharmacokinetic and bioequivalence studies. nih.gov

Researchers have developed numerous LC-MS/MS methods for the simultaneous quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in biological matrices including human plasma, saliva, urine, and even poultry muscle. drugbank.comtandfonline.comlgcstandards.comnih.gov These methods often involve sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering components from the matrix. lgcstandards.comresearchgate.net

The chromatographic separation is typically achieved using reversed-phase columns, such as C18, or through hydrophilic interaction liquid chromatography (HILIC). lgcstandards.comnih.govresearchgate.net Mobile phases commonly consist of acetonitrile (B52724) or methanol (B129727) with aqueous buffers containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization and improve peak shape. nih.govresearchgate.net Detection is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) for specific and sensitive quantification. researchgate.net For instance, one method detected Oseltamivir-d5 (a similar deuterated standard) using the specific mass transition of m/z 318.3 > 171.2. researchgate.net

Validation of these methods according to regulatory guidelines demonstrates their accuracy, precision, and sensitivity. nih.govnih.gov Key validation parameters such as the lower limit of quantification (LLOQ), linearity, and recovery are rigorously assessed.

Table 1: Examples of Validated LC-MS/MS Method Parameters for Oseltamivir Analysis This table is interactive. Users can sort and filter the data.

| Analyte(s) | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Column Type | Key Mobile Phase Components | Reference |

|---|---|---|---|---|---|---|

| Oseltamivir | Human Plasma | 0.52 | 0.52 - 207.00 | Reversed Phase C18 | 0.05% Formic Acid, Methanol | researchgate.net |

| Oseltamivir Carboxylate | Human Plasma | 4.08 | 4.08 - 1200.00 | Reversed Phase C18 | 0.05% Formic Acid, Methanol | researchgate.net |

| Oseltamivir | Human Plasma | 2.08 | 2.08 - 241.12 | Hydrosphere C18 | Acetonitrile, 0.1% Formic Acid | nih.gov |

| Oseltamivir Carboxylic Acid | Human Plasma | 10.8 | 10.8 - 1251.8 | Hydrosphere C18 | Acetonitrile, 0.1% Formic Acid | nih.gov |

| Oseltamivir | Porcine Plasma | 0.5 | 0.5 - 1000 | Not Specified | Formic Acid | scbt.com |

| Oseltamivir Acid | Porcine Plasma | 0.5 | 0.5 - 1000 | Not Specified | Formic Acid | scbt.com |

| Oseltamivir | Human Plasma, Saliva | 1 | 1 - 600 (Plasma), 1 - 300 (Saliva) | ZIC-HILIC | Acetonitrile, Ammonium Acetate Buffer | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Quantification

The use of Gas Chromatography-Mass Spectrometry (GC-MS) for the direct quantification of this compound is not a common practice in published research. Oseltamivir phosphate is a salt, making it non-volatile and thermally labile, which are characteristics that are generally incompatible with standard GC-MS analysis that requires the analyte to be vaporized without decomposition. While a predicted GC-MS spectrum for the parent compound oseltamivir exists in databases, practical applications focus almost exclusively on LC-MS/MS due to its suitability for polar and non-volatile molecules. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound and for determining the extent of isotopic labeling. Techniques such as proton (¹H NMR), carbon (¹³C NMR), and phosphorus (³¹P NMR) spectroscopy are employed to elucidate the molecular structure. innovareacademics.in

For this compound, NMR confirms the position and purity of the deuterium (B1214612) labels. A certificate of analysis for a commercial standard of this compound specifies that NMR and ³¹P NMR are used to confirm that the compound's structure is correct. Crucially, it also quantifies the isotopic purity, with one analysis showing a distribution of 96.92% for the desired d3 species, confirming high isotopic enrichment. The structural integrity of oseltamivir and its derivatives, including degradation products, has also been characterized in research studies using a combination of mass spectrometry and various NMR techniques. nih.gov

Application of this compound as an Internal Standard in Quantitative Bioanalytical Research

The primary and most critical application of this compound in research is its use as an internal standard (IS) in quantitative bioanalytical methods. ekb.eg In techniques like LC-MS/MS, an ideal internal standard co-elutes with the analyte of interest and experiences similar effects from the sample matrix and instrument variability, but is still distinguishable by the mass spectrometer.

This compound, being a stable isotope-labeled (SIL) analog of the drug, is considered the "gold standard" for an IS. ekb.eg It has nearly identical chemical and physical properties to the unlabeled oseltamivir, meaning it behaves similarly during sample extraction, chromatographic separation, and ionization. scbt.com However, due to the three deuterium atoms, it has a higher mass than the native compound. The mass spectrometer can differentiate between the analyte and the IS based on this mass difference.

This co-eluting, mass-differentiated pairing allows the IS to compensate for variations that can occur during sample processing and analysis, such as extraction losses or ion suppression/enhancement in the mass spectrometer source. scbt.com By calculating the ratio of the analyte's response to the IS's response, analysts can achieve highly accurate and precise quantification, even at trace levels in complex biological fluids. ekb.egscbt.com Numerous studies successfully employ deuterated oseltamivir and its carboxylate metabolite as internal standards for this purpose. researchgate.netscbt.comnih.govresearchgate.net

Methodological Considerations for Trace Analysis in Complex Biological Research Matrices

Analyzing trace amounts of oseltamivir in complex biological matrices like plasma, urine, or tissue presents significant analytical challenges that require careful methodological consideration. scbt.comnih.gov

Sample Preparation: A crucial first step is the effective isolation of the analyte from the complex matrix. Solid-phase extraction (SPE) is a widely used technique for this purpose, as it can efficiently clean up the sample and concentrate the analyte. lgcstandards.comnih.gov Tandem SPE, which uses multiple SPE cartridges with different chemistries, has been employed to further reduce matrix interference. tandfonline.com

Matrix Effects: The co-elution of endogenous components from the biological matrix can interfere with the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, causing inaccurate quantification. nih.gov The development of a robust chromatographic method that separates the analyte from the bulk of the matrix components is essential. Furthermore, the use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for unpredictable matrix effects, as the IS is affected in the same way as the analyte. scbt.com

Sensitivity and Selectivity: Achieving a low limit of quantification (LLOQ) is vital for pharmacokinetic studies where drug concentrations can be very low. LC-MS/MS operating in MRM mode provides exceptional sensitivity and selectivity, allowing for the detection of oseltamivir and its metabolite at the ng/mL level or lower. nih.govresearchgate.net Method validation must rigorously assess the LLOQ, precision, and accuracy to ensure the data is reliable for its intended research purpose. nih.gov

Table 2: Summary of Analytical Challenges and Solutions in Bioanalysis This table is interactive. Users can sort and filter the data.

| Challenge | Description | Common Methodological Solution(s) | Reference(s) |

|---|---|---|---|

| Matrix Interference | Endogenous components in biological samples (e.g., salts, lipids, proteins) interfere with analysis. | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Column-switching chromatography. | tandfonline.comlgcstandards.comnih.gov |

| Ion Suppression/Enhancement | Co-eluting matrix components affect the ionization efficiency of the analyte in the MS source, leading to inaccurate results. | Use of a stable isotope-labeled internal standard (e.g., this compound), optimized chromatography to separate analyte from matrix components. | scbt.comnih.gov |

| Trace-Level Quantification | Drug concentrations in biological samples can be extremely low, requiring highly sensitive analytical methods. | High-sensitivity tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM). | nih.govresearchgate.net |

| Analyte Stability | The analyte can degrade in the biological matrix during sample collection, storage, or processing. | Addition of stabilizers (e.g., esterase inhibitors for oseltamivir in plasma), controlled storage conditions (e.g., -20°C or lower). | researchgate.net |

Compound Reference Table

Research on Oseltamivir Metabolism and Biotransformation Using Deuterated Analogs Pre Clinical and in Vitro

Identification and Characterization of Metabolic Pathways in Pre-clinical Models

Oseltamivir (B103847) phosphate (B84403) is a prodrug that requires metabolic activation to exert its antiviral effect. semanticscholar.org Following oral administration, it is readily absorbed and extensively converted to its active form, oseltamivir carboxylate. nih.govnih.govfda.gov This bioactivation is a critical step in its mechanism of action. americanpharmaceuticalreview.com Pre-clinical research using various models has been essential to delineate the pathways involved in this transformation.

In vitro systems, particularly human liver microsomes and hepatocytes, are primary tools for studying the metabolism of oseltamivir. semanticscholar.org These models allow for the investigation of metabolic conversion in a controlled environment. Studies using pooled human liver microsomes have demonstrated that oseltamivir is hydrolyzed to form its active carboxylate metabolite. semanticscholar.orgresearchgate.net

Research conducted on a large set of individual human liver samples revealed significant inter-individual variability in the rate of oseltamivir hydrolysis. semanticscholar.orgnih.gov For instance, one study determined the hydrolysis rate in livers with a specific genetic makeup (143G/G genotype) to be 1.8 ± 1.1 nmole/mg protein/min, whereas livers with a variant genotype (143G/E) showed a significantly lower rate of 0.7 ± 0.2 nmole/mg protein/min. nih.govumich.edu This highlights how genetic factors can influence the metabolic activation of the drug. umich.edu Furthermore, developmental differences are evident, with fetal hepatic hydrolytic activity being less than 10% of adult levels, and neonatal to children's activity being approximately 25% of the adult level. semanticscholar.org

| Genotype (CES1) | Mean Oseltamivir Hydrolysis Rate (nmole/mg protein/min) | Reference |

|---|---|---|

| 143G/G (Wild Type) | 1.8 ± 1.1 | nih.govumich.edu |

| 143G/E (Variant) | 0.7 ± 0.2 | nih.govumich.edu |

The primary enzyme responsible for the bioactivation of oseltamivir is human carboxylesterase 1 (CES1). nih.govumich.eduplos.org CES1 is a serine esterase predominantly located in the liver, where it catalyzes the hydrolysis of the ethyl ester prodrug into the active oseltamivir carboxylate. semanticscholar.orgnih.govfda.gov This conversion is crucial, as up to 80% of an orally administered oseltamivir dose is transformed via this pathway. plos.org Besides the liver, CES1 is also present in other tissues, such as the epithelia of the gut, which can contribute to the drug's first-pass metabolism. americanpharmaceuticalreview.com Other enzymes, like cytochrome P450 or glucuronosyltransferases, are not significantly involved in the metabolism of either oseltamivir or its active metabolite. plos.org

Quantitative Assessment of Metabolite Formation Rates Using Deuterated Tracers

The use of stable isotope-labeled internal standards, specifically Oseltamivir-d3 (OS-d3) and Oseltamivir Carboxylate-d3 (OSC-d3), is fundamental for the accurate quantification of the parent drug and its metabolite in biological samples. researchgate.netnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods rely on these deuterated tracers to achieve high sensitivity and precision, correcting for variations during sample preparation and analysis. nih.govnih.gov

This methodology allows for the development of highly sensitive assays capable of detecting concentrations as low as 0.34 ng/mL for both oseltamivir and oseltamivir carboxylate in small plasma volumes. nih.govnih.gov The use of deuterated standards ensures accuracy in pharmacokinetic studies by enabling precise measurement of metabolite formation and drug concentration over time. researchgate.netasm.org The distinct mass-to-charge ratios (m/z) of the deuterated and non-deuterated compounds allow for their simultaneous and unambiguous detection. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Oseltamivir (OS) | 313.4 | 225.1 | nih.gov |

| Oseltamivir-d3 (OS-d3) | 316.4 | 228.0 | nih.gov |

| Oseltamivir Carboxylate (OSC) | 285.3 | 138.0 | nih.gov |

| Oseltamivir Carboxylate-d3 (OSC-d3) | 288.3 | 200.0 | nih.gov |

Investigation of Elimination Pathways and Mass Balance in Animal Models

Once oseltamivir is converted to the active oseltamivir carboxylate, the metabolite is not further metabolized and is eliminated from the body. fda.gov Pre-clinical studies in animal models, primarily rats, have been crucial for understanding these elimination pathways. The overwhelming majority of oseltamivir carboxylate (>99%) is eliminated through renal excretion. nih.govfda.gov This process involves both glomerular filtration and active tubular secretion. fda.gov In contrast, less than 20% of an orally administered dose is eliminated in feces. fda.govdrugbank.com

Immunohistochemical studies in rats provide a detailed view of the disposition of oseltamivir and its metabolite. In the liver, oseltamivir was observed in hepatocytes and on bile capillaries, whereas oseltamivir carboxylate was found throughout the hepatocyte cells but not in the bile ducts, suggesting different handling within the liver. nih.gov In the kidney, oseltamivir carboxylate was highly distributed in the proximal tubules, consistent with its primary route of elimination via urine. nih.gov These findings in animal models show that the prodrug and its active metabolite are handled and excreted in distinct ways. nih.gov

Comparative Research on Species-Specific Metabolic Differences (Pre-clinical)

Pre-clinical research has revealed notable metabolic differences between various animal species and humans. The oral bioavailability of oseltamivir, which is dependent on absorption and first-pass metabolism, varies across species, ranging from 30-73% in animals like rats and ferrets, while reaching approximately 80% in humans. nih.govnih.gov

The ferret is a common animal model for influenza research, but its pharmacokinetic profile for oseltamivir differs from that of humans. plos.org Studies have shown high variability in oseltamivir carboxylate pharmacokinetics in ferrets, which can be influenced by factors such as anesthesia. plos.org Macaques, which have more similar drug metabolism to humans, have also been used as a model. nih.gov Age-related differences in metabolic capacity have also been observed within a single species. For example, juvenile 7-day-old rats exhibit lower plasma esterase activity and renal clearance compared to older rats, leading to significantly higher brain exposure to the parent drug. fda.gov These species- and age-specific differences are critical considerations when extrapolating pre-clinical findings to human scenarios.

| Parameter | Human | Rat | Ferret | Reference |

|---|---|---|---|---|

| Oral Bioavailability (Oseltamivir) | ~80% | 30-73% | 30-73% | nih.govnih.gov |

| Half-life (Oseltamivir) | 1-3 hours | Not specified | Not specified | nih.govfda.govdrugbank.com |

| Half-life (Oseltamivir Carboxylate) | 6-10 hours | Not specified | ~Apparent 6-10 hours | nih.govfda.govdrugbank.complos.org |

| Primary Elimination Route (Oseltamivir Carboxylate) | Renal (>99%) | Renal | Renal | nih.govfda.govplos.org |

Compound Names Mentioned:

Oseltamivir

Oseltamivir-d3 Phosphate

Oseltamivir Phosphate

Oseltamivir Carboxylate

Oseltamivir-d3

Oseltamivir Carboxylate-d3

Pharmacokinetic Research and Disposition Studies Pre Clinical Focus

Absorption and Distribution Dynamics in Animal Models and In Vitro Systems

Following oral administration in preclinical models, oseltamivir (B103847) phosphate (B84403) (OP) is readily absorbed from the gastrointestinal tract. wikidoc.orgnih.gov It functions as a prodrug, meaning it is biologically inactive until it is converted into its active form. nih.gov This conversion is rapid and extensive, carried out predominantly by carboxylesterase enzymes located in the liver, transforming the oseltamivir phosphate into its active metabolite, oseltamivir carboxylate (OC). nih.govnih.goviapchem.org

In animal models such as rats, this hydrolysis is very efficient. nih.gov Studies show that after oral dosing, OP is quickly absorbed into the systemic circulation and metabolized. nih.gov In vitro studies using human liver preparations have confirmed that neither oseltamivir nor its active metabolite, oseltamivir carboxylate, act as substrates for or inhibitors of the major cytochrome P450 isoforms. nih.goveuropa.eu

The active metabolite, OC, is detectable in the plasma of animal models within 30 minutes of oral administration of the prodrug. nih.govplos.org Plasma protein binding of oseltamivir is around 42% in human plasma, while the active oseltamivir carboxylate has very low binding at approximately 3%. wikidoc.org The volume of distribution (Vss) for oseltamivir carboxylate has been determined to be between 23 and 26 liters in human studies, providing a reference point for preclinical model comparisons. wikidoc.orgwikipedia.org

Elimination Kinetics and Half-Life Determination in Research Settings

The elimination kinetics of oseltamivir phosphate and its active carboxylate metabolite differ significantly, a key feature of its design as a prodrug. In most subjects and animal models, plasma concentrations of the prodrug, oseltamivir, decline rapidly after oral administration, with an apparent elimination half-life of approximately 1 to 3 hours. wikidoc.orgnih.govdrugbank.com

In contrast, the active metabolite, oseltamivir carboxylate (OC), which is responsible for the antiviral effect, persists in the system for a longer duration. nih.gov The half-life of OC in plasma is typically observed to be between 6 and 10 hours in most subjects. wikidoc.orgnih.goveuropa.eudrugbank.com This longer half-life allows for effective therapeutic concentrations to be maintained between doses. nih.gov In a study in obese mice, the half-life of oseltamivir was observed to be 2.12 hours, while its metabolite oseltamivir carboxylate had a half-life of 2.30 hours in the lungs. biorxiv.org

The primary route of elimination for both the prodrug and the active metabolite is via renal excretion. nih.gov Absorbed oseltamivir is overwhelmingly eliminated (>90%) through its conversion to oseltamivir carboxylate. wikidoc.orgeuropa.eu This active metabolite is not further metabolized and is excreted unchanged in the urine. researchgate.neteuropa.eu Less than 20% of an oral dose is typically eliminated in the feces. nih.govdrugbank.com

Table 1: Elimination Half-Life in Research Models

| Compound | Model/Setting | Half-Life (t½) | Source(s) |

|---|---|---|---|

| Oseltamivir (Prodrug) | General/Human | 1-3 hours | wikidoc.orgnih.govdrugbank.com |

| Oseltamivir Carboxylate (Active) | General/Human | 6-10 hours | wikidoc.orgnih.goveuropa.eudrugbank.com |

| Oseltamivir (Prodrug) | Obese Mice (Lungs) | 2.12 hours | biorxiv.org |

| Oseltamivir Carboxylate (Active) | Obese Mice (Lungs) | 2.30 hours | biorxiv.org |

| Oseltamivir (Prodrug) | Healthy Thai Volunteers | 1.0 hour | nih.govnih.gov |

| Oseltamivir Carboxylate (Active) | Healthy Thai Volunteers | 5.1 hours | nih.govnih.gov |

Tissue Distribution Profiles in Pre-clinical Species (e.g., ferret models)

The ferret is considered a suitable animal model for studying influenza because the progression of the illness is similar to that in humans. nih.gov Studies in ferrets show that oseltamivir treatment can decrease signs of infection and reduce the spread of the virus in the lungs, preventing the development of viral pneumonia. nih.gov While detailed public data on the pharmacokinetics and tissue distribution in ferrets is somewhat limited, it is a key model for assessing antiviral efficacy. nih.govfrontiersin.org

Research using physiologically-based pharmacokinetic (PBPK) models in rats provides more detailed insights into tissue distribution. nih.goviapchem.org After administration of oseltamivir phosphate, both the prodrug and the active carboxylate metabolite distribute to various tissues. nih.gov Studies in rats have measured the concentrations in major organs like the lungs and brain. iapchem.orgresearchgate.net These models predict that steady-state concentrations of oseltamivir carboxylate in the lungs are sufficient to inhibit the influenza virus. iapchem.org The brain-to-plasma exposure ratios in rats have been reported to be approximately 0.2 for the prodrug (OP) and 0.01 for the active metabolite (OC), indicating limited penetration of the blood-brain barrier by the active component. researchgate.net

In a study on male C57BL6 and obese mice, plasma and lung tissue pharmacokinetic profiles were evaluated. biorxiv.org Following a 10 mg/kg dose, concentrations of both oseltamivir and oseltamivir carboxylate were measured in the lungs at various time points up to 16 hours post-dose. biorxiv.org

Bioavailability and Clearance Research in Non-human Systems

The oral bioavailability of oseltamivir phosphate's active metabolite, oseltamivir carboxylate, is high in non-human systems, which is a primary advantage of its prodrug design. nih.gov Following oral administration of the prodrug, at least 75% of the dose reaches the systemic circulation as the active oseltamivir carboxylate. wikidoc.orgnih.govdrugbank.com Exposure to the prodrug itself is minimal, constituting less than 5% of the total exposure. wikidoc.orgdrugbank.com This efficient conversion and high bioavailability ensure that therapeutic concentrations of the active drug are achieved systemically. nih.gov

Clearance of oseltamivir carboxylate is primarily handled by the kidneys. nih.gov Renal clearance of the active metabolite exceeds the glomerular filtration rate, which indicates that active tubular secretion is a component of its elimination process, in addition to glomerular filtration. nih.govdrugbank.com In preclinical studies, neither oseltamivir nor oseltamivir carboxylate are significantly metabolized by cytochrome P450 enzymes, reducing the potential for drug-drug interactions via this pathway. nih.gov

A population pharmacokinetic model developed for ferrets utilized a two-compartment distribution and first-order elimination to describe the pharmacokinetics of oseltamivir carboxylate. plos.org This modeling indicated that while influenza infection itself did not significantly alter pharmacokinetic parameters in cases of mild infection, the type of anesthesia used during studies could affect the results. plos.org

Table 2: Bioavailability and Clearance Parameters

| Parameter | Compound | Value/Observation | System | Source(s) |

|---|---|---|---|---|

| Absolute Bioavailability | Oseltamivir Carboxylate | ~80% | Human/General | nih.govplos.org |

| Systemic Availability (as OC) | Oseltamivir Carboxylate | ≥75% of oral dose | Human/General | wikidoc.orgdrugbank.com |

| Renal Clearance (OC) | Oseltamivir Carboxylate | Exceeds glomerular filtration rate | Human/General | nih.govdrugbank.com |

| Fecal Elimination | Oseltamivir & Metabolite | <20% of oral dose | Human/General | nih.govdrugbank.com |

Investigations into Resistance Mechanisms at the Molecular and Genetic Level

Characterization of Neuraminidase Mutations Conferring Reduced Susceptibility

Several key mutations in the neuraminidase enzyme have been identified that confer reduced susceptibility to oseltamivir (B103847). These mutations are often specific to the influenza virus subtype (e.g., N1 or N2). nih.gov

H274Y (Histidine to Tyrosine at position 274): This is the most common oseltamivir resistance mutation in N1 subtype viruses, including seasonal H1N1 and H5N1 strains. nih.govmdpi.com The substitution of the smaller histidine with the bulkier tyrosine residue at position 274 alters the conformation of the active site. alliedacademies.org Specifically, it can cause a shift in the position of glutamic acid at residue 276 (E276), which is critical for the proper binding of oseltamivir. alliedacademies.orgmdpi.comisirv.org This mutation can lead to a significant, often over 400-fold, reduction in susceptibility to oseltamivir. mdpi.commdpi.com

E119V (Glutamic Acid to Valine at position 119): This mutation has been observed in both N1 and N2 subtypes. nih.gov In the N1 subtype, the E119V mutation can confer cross-resistance to oseltamivir, zanamivir (B325), and peramivir. nih.gov In the N2 subtype, it primarily confers resistance to oseltamivir. nih.gov The loss of a salt bridge due to the E119V substitution is a likely contributor to multidrug resistance. asm.org

R292K (Arginine to Lysine at position 292): This mutation is more commonly found in N2 subtype viruses and is associated with high-level resistance to oseltamivir. isirv.orgoup.com It can also confer resistance to zanamivir and peramivir. alliedacademies.org Structural analyses show that the R292K substitution disrupts the conformation of the active site, hindering inhibitor binding. isirv.org

N294S (Asparagine to Serine at position 294S): The N294S mutation has been identified in both N1 and N2 subtypes and is associated with oseltamivir resistance. nih.govalliedacademies.org Structural studies reveal that this substitution affects the interaction of oseltamivir within the active site. isirv.org

I117V (Isoleucine to Valine at position 117): The I117V mutation has been identified in avian influenza A viruses. plos.org

The following table summarizes the fold increase in the 50% inhibitory concentration (IC50) for oseltamivir conferred by these mutations in different influenza A subtypes.

| Mutation | Influenza A Subtype | Fold Increase in Oseltamivir IC50 | References |

| H274Y | N1 | 754 | nih.gov |

| H274Y | N1 (pH1N1) | 1,131.4 | asm.org |

| H274Y | H5N1 | 44.3 | asm.org |

| E119V | N1 | 1,727-2,144 | nih.gov |

| E119V | N2 | 1,028 | nih.gov |

| E119V | H3N2 | 131 | oup.com |

| R292K | N2 | High-level resistance | isirv.orgoup.com |

| N294S | N1 | 197 | nih.gov |

| N294S | N2 | 1,879 | nih.gov |

| N294S | N1 | 11.1 | asm.org |

In Vitro Selection of Resistant Viral Strains in Research Settings

The generation of drug-resistant influenza variants through in vitro passages of the virus in the presence of increasing concentrations of an antiviral agent is a crucial tool for understanding resistance mechanisms. fda.govasm.org This process allows researchers to predict mutations that might arise in clinical settings. asm.org

Studies have successfully selected for oseltamivir-resistant strains of both influenza A and B viruses in cell culture. asm.orgnih.gov For instance, serial passages of influenza A/Victoria/3/75 (H3N2) in mice treated with suboptimal doses of oseltamivir led to the selection of the I222T NA substitution. bohrium.comresearchgate.net Similarly, in vitro selection with influenza B viruses has yielded strains with NA substitutions that have also been identified in isolates from untreated patients, suggesting that these mutations can arise spontaneously and be transmitted. nih.gov

These in vitro and in vivo selection experiments have been instrumental in identifying key resistance mutations, such as H274Y in N1 and E119V and R292K in N2 subtypes, before they became widespread clinically. asm.org

Biochemical Characterization of Mutant Neuraminidases

Biochemical assays are essential for quantifying the impact of resistance mutations on neuraminidase enzyme function and inhibitor susceptibility. These assays typically measure the enzyme's catalytic activity and its inhibition by antiviral drugs.

The 50% inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of a drug required to inhibit 50% of the NA enzyme's activity. A significant increase in the IC50 value for a mutant NA compared to the wild-type indicates reduced susceptibility to the inhibitor.

For example, the H274Y mutation in an N1 background can increase the oseltamivir IC50 by over 1,000-fold. asm.org The E119V mutation in an N2 background can lead to a more than 1,000-fold increase in the oseltamivir IC50. nih.gov The characterization of recombinant NA proteins with specific mutations allows for a direct assessment of the impact of each substitution on drug binding and enzyme kinetics. oup.com

The following table shows the IC50 values for oseltamivir against wild-type and mutant neuraminidases from various studies.

| Neuraminidase | Mutation(s) | Oseltamivir IC50 (nM) | Fold Increase vs. Wild-Type | References |

| A/WSN/33 (H1N1) | Wild-Type | - | - | nih.gov |

| H274Y | - | 754 | nih.gov | |

| E119V | - | 1,727-2,144 | nih.gov | |

| N294S | - | 197 | nih.gov | |

| A/Sydney/5/97-like (H3N2) | Wild-Type | - | - | nih.gov |

| E119V | - | 1,028 | nih.gov | |

| N294S | - | 1,879 | nih.gov | |

| pH1N1 | Wild-Type | - | - | asm.org |

| H274Y | - | 1,131.4 | asm.org | |

| H5N1 | Wild-Type | - | - | asm.org |

| H274Y | - | 44.3 | asm.org | |

| A/H3N2 | Wild-Type | - | - | oup.com |

| E119V | - | 131 | oup.com | |

| I222V | - | Modest increase | oup.com | |

| N3 | Wild-Type | 0.50 | - | asm.orgnih.gov |

| H274Y | 8.31 | 16 | asm.orgnih.gov |

Structural and Computational Analysis of Resistance-Associated Mutations

Structural and computational studies provide invaluable insights into the molecular mechanisms of oseltamivir resistance. X-ray crystallography of mutant neuraminidase enzymes complexed with oseltamivir reveals the precise atomic-level changes that disrupt drug binding. mdpi.comisirv.orgscispace.com

For the H274Y mutation, structural analyses have shown that the bulkier tyrosine side chain repels the carboxyl group of the neighboring E276 residue. mdpi.com This prevents the necessary reorientation of E276, which is crucial for creating a hydrophobic pocket that accommodates oseltamivir's pentyloxy group. mdpi.comisirv.org

Computational methods, such as molecular dynamics (MD) simulations, complement experimental data by providing a dynamic view of drug-enzyme interactions. acs.orgresearchgate.netacs.orgacs.org MD simulations can predict the weakening of drug binding due to resistance mutations and have revealed the critical role of water molecules in the binding site. acs.orgresearchgate.net These simulations have shown that resistance mutations can lead to the flooding of a key pocket with water molecules, which displaces oseltamivir. acs.orgresearchgate.net Furthermore, computational analyses have been used to predict "permissive" mutations that can compensate for the fitness cost sometimes associated with resistance mutations, such as H274Y. plos.orgnih.gov

Applications of Oseltamivir D3 Phosphate in Isotopic Tracer Studies and Bioanalytical Development

Utilization in Quantitative Mass Spectrometry for Metabolite Profiling and Identification

In the realm of quantitative mass spectrometry, Oseltamivir-d3 Phosphate (B84403) is invaluable as an internal standard for the accurate profiling and identification of oseltamivir (B103847) and its primary active metabolite, oseltamivir carboxylate. researchgate.netresearchgate.net The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference is readily distinguishable by a mass spectrometer, allowing it to serve as a reliable reference for quantification.

When analyzing biological samples, such as plasma, the inclusion of a known concentration of Oseltamivir-d3 Phosphate corrects for variations in sample preparation and instrument response. nih.govamazonaws.com This ensures that the measurement of the non-labeled drug and its metabolite is highly accurate and reproducible. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique where this compound and its corresponding deuterated metabolite, Oseltamivir Carboxylate-d3, are used to generate standard curves for the precise quantification of the respective analytes in complex biological matrices. researchgate.netingentaconnect.combenthamdirect.com

For instance, in multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for both the analyte and its deuterated internal standard. The ratio of the analyte's signal to the internal standard's signal is then used to determine the analyte's concentration. nih.govamazonaws.com

Table 1: Exemplary Mass-to-Charge (m/z) Transitions for Oseltamivir and its Deuterated Analogs in Mass Spectrometry

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Oseltamivir | 313.1 | 166.2 | researchgate.net |

| Oseltamivir-d5 | 318.1 | 171.2 | researchgate.net |

| Oseltamivir Carboxylate | 285.1 | 138.1 | researchgate.net |

| Oseltamivir Carboxylate-d3 | 288.3 | 200.0 | nih.gov |

| Oseltamivir-d3 | 316.4 | 228.01 | amazonaws.com |

Note: The specific m/z transitions can vary slightly depending on the instrument and analytical conditions.

Determination of Metabolic Turnover Rates in Biological Systems

Isotopic tracer studies utilizing this compound are instrumental in determining the metabolic turnover rates of oseltamivir in biological systems. chemsrc.com After administration, Oseltamivir Phosphate is rapidly hydrolyzed by esterases, primarily in the liver, to its active form, oseltamivir carboxylate. researchgate.netwisdomlib.org By introducing this compound, researchers can track the appearance of its deuterated metabolite, Oseltamivir Carboxylate-d3.

This stable isotope labeling allows for the differentiation between the exogenously administered drug and any endogenous counterparts, providing a clear picture of the metabolic conversion process. smolecule.com By measuring the rate at which this compound is converted to Oseltamivir Carboxylate-d3 over time, scientists can calculate the in vivo metabolic turnover rate. These studies are crucial for understanding the pharmacokinetics of the drug, including how quickly it becomes active in the body. chemsrc.commedchemexpress.com

Elucidation of Drug-Drug Interaction Mechanisms through Isotopic Labeling (Pre-clinical)

Preclinical studies leverage this compound to investigate the potential for drug-drug interactions. asm.org By co-administering this compound with another drug, researchers can assess whether the second compound alters the metabolism of oseltamivir. The metabolism of oseltamivir is not significantly dependent on the cytochrome P450 (CYP450) enzyme system, which is a common pathway for drug interactions. europa.eu However, interactions can still occur with drugs that inhibit or induce the carboxylesterases responsible for its activation. nih.gov

In a typical preclinical study design, the pharmacokinetic profile of this compound and its deuterated metabolite is compared when administered alone versus when co-administered with a test drug. Any significant changes in the concentration or clearance of the deuterated compounds can indicate a drug-drug interaction. For example, a study investigating the interaction between ZSP1273 and oseltamivir found no clinically significant interaction, as the pharmacokinetic parameters of oseltamivir carboxylate were not majorly affected. asm.org This approach provides valuable insights into the safety and efficacy of using oseltamivir in combination with other medications.

Advanced Research in Bioanalytical Method Development Utilizing Deuterated Standards for Oseltamivir and its Metabolites

The development of robust and sensitive bioanalytical methods is essential for pharmacokinetic and bioequivalence studies. researchgate.netingentaconnect.comwisdomlib.org Deuterated standards, including this compound and Oseltamivir Carboxylate-d3, are the gold standard for the development and validation of such methods, particularly those using LC-MS/MS. researchgate.netnih.govresearchgate.net

The use of these stable isotope-labeled internal standards (SIL-IS) offers several advantages. They have nearly identical chemical and physical properties to their non-labeled counterparts, meaning they behave similarly during sample extraction, chromatography, and ionization. researchgate.netasm.org This co-elution minimizes the impact of matrix effects, which are a common source of variability and inaccuracy in bioanalytical assays. nih.gov

Numerous studies have reported the development of LC-MS/MS methods for the simultaneous quantification of oseltamivir and oseltamivir carboxylate in human plasma, all of which rely on their respective deuterated analogs as internal standards. researchgate.netresearchgate.netingentaconnect.combenthamdirect.com These methods are characterized by their high sensitivity, with low limits of quantification (LLOQ), wide linear ranges, and high precision and accuracy. nih.govresearchgate.netingentaconnect.com The reliability of these methods is crucial for supporting clinical trials and ensuring the therapeutic efficacy of oseltamivir. ingentaconnect.com

Table 2: Summary of Bioanalytical Method Parameters Utilizing Deuterated Oseltamivir Standards

| Analytical Method | Internal Standards Used | Biological Matrix | Linear Range (Oseltamivir) | Linear Range (Oseltamivir Carboxylate) | Reference |

| LC-MS/MS | Oseltamivir-d5, Oseltamivir acid-C13-d3 | Human Plasma | 0.5–200 ng/mL | 2.0–800 ng/mL | researchgate.net |

| LC-MS/MS | Oseltamivir-D5, Oseltamivir acid-D3 | Human Plasma | 0.5-200 ng/mL | 2.0-800 ng/mL | ingentaconnect.com |

| LC-MS/MS | Deuterated Oseltamivir, Deuterated Oseltamivir carboxylate | Human Plasma | 0.52-207.00 ng/mL | 4.08-1200.00 ng/mL | researchgate.net |

| LC-MS/MS | OS-d3, OSC-d3 | Human Plasma | 0.34–1000 ng/mL | 0.34–1000 ng/mL | nih.gov |

| LC-MS/MS | Oseltamivir-d3 | Human Plasma | - | - | amazonaws.com |

| LC-MS/MS | d3-Oseltamivir, d3-Oseltamivir carboxylate | Plasma | LLOQ: 1 ng/mL | LLOQ: 10 ng/mL | asm.org |

Future Research Directions and Unexplored Avenues for Oseltamivir D3 Phosphate

Integration of Multi-Omics Data in Oseltamivir (B103847) Research

The fight against rapidly evolving viruses like influenza necessitates a deeper understanding of the complex interplay between the virus and the host. creative-proteomics.com Multi-omics approaches, which involve the comprehensive analysis of various biological molecules, offer a powerful lens to view these interactions. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can reveal novel insights into influenza pathogenesis and the mechanisms of action for drugs like oseltamivir. mdpi.comcreative-proteomics.com

Future research involving Oseltamivir-d3 Phosphate (B84403) could leverage multi-omics to:

Elucidate Host-Virus Interactions: By analyzing changes in the host's transcriptome, proteome, and metabolome upon influenza infection and subsequent treatment with oseltamivir, researchers can map the precise molecular pathways affected by the drug. creative-proteomics.comnih.gov This can help identify host factors that are crucial for the virus's replication cycle and that are modulated by the antiviral agent. mdpi.com

Identify Biomarkers of Drug Efficacy: Multi-omics data from patients treated with oseltamivir can help identify genetic, transcriptomic, or metabolic signatures that correlate with treatment success or failure. creative-proteomics.com This could lead to personalized medicine approaches, where treatment strategies are tailored to an individual's molecular profile.

Uncover Mechanisms of Resistance: The integration of genomic and proteomic data can help pinpoint mutations in the influenza virus, particularly in the neuraminidase enzyme, that confer resistance to oseltamivir. fiveable.me A multi-omics approach can also identify changes in host cell pathways that may contribute to a reduced drug response. drugtargetreview.com

A study integrating various omics techniques could identify potential new modulators of the Influenza A Virus (IAV)–host interaction, facilitating the development of next-generation anti-influenza therapeutics. creative-proteomics.commdpi.com

Table 1: Potential Multi-Omics Applications in Oseltamivir Research

| Omics Field | Research Application | Potential Outcome |

| Genomics | Identifying host genetic variations (e.g., SNPs) associated with oseltamivir response and susceptibility to severe influenza. | Personalized dosing strategies and identification of at-risk populations. |

| Transcriptomics | Analyzing changes in host and viral gene expression following oseltamivir treatment. | Understanding the molecular pathways modulated by the drug and identifying off-target effects. nih.gov |

| Proteomics | Quantifying changes in protein expression and post-translational modifications in response to infection and treatment. | Discovery of new drug targets and biomarkers for disease severity and drug efficacy. nih.gov |

| Metabolomics | Profiling metabolic changes in host cells to understand how the virus manipulates cellular metabolism and how oseltamivir reverses these effects. | Identification of metabolic vulnerabilities of the virus that can be targeted with new therapies. mdpi.com |

Novel Applications in Systems Pharmacology Modeling and Simulation

Systems pharmacology combines computational modeling and experimental data to understand how drugs affect biological systems. nih.gov Using Oseltamivir-d3 Phosphate as a tool in these models can provide a more refined understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of oseltamivir.

Future applications in this area include:

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.govpharmajen.com Incorporating data from studies using this compound can help create highly accurate PBPK models. researchgate.net These models can predict oseltamivir concentrations in various tissues and in diverse patient populations, such as children or patients with renal impairment, without the need for extensive clinical trials. researchgate.netnih.gov

Drug-Disease Modeling: These models describe the interaction between the drug's effect and the progression of the disease. nih.gov For oseltamivir, such models can simulate the impact of the drug on viral load and symptom duration. frontiersin.org By using precise pharmacokinetic data obtained with this compound, these models can be refined to better predict clinical outcomes and explore optimal dosing strategies, especially in the context of co-infections or emerging resistant strains. nih.govfrontiersin.org

Predicting Drug-Drug Interactions: Systems pharmacology models can simulate the potential for interactions with other medications. fiveable.me Oseltamivir is metabolized by carboxylesterase 1 (CES1). Studies using this compound can help quantify the contribution of this pathway and improve the accuracy of models predicting interactions with other drugs metabolized by the same enzyme.

Table 2: Systems Pharmacology Models and Their Application to this compound

| Model Type | Description | Application for this compound |

| Pharmacokinetic (PK) Models | Describe the time course of drug concentration in the body. americanpharmaceuticalreview.com | Use as a stable, isotopically-labeled internal standard for precise quantification of oseltamivir and its active metabolite, leading to more robust PK models. nih.gov |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Models | Link drug concentration (PK) to the drug's effect (PD), such as viral inhibition. nih.govnih.gov | Refine the relationship between oseltamivir carboxylate exposure and neuraminidase inhibition, helping to optimize dosing for maximum efficacy. nih.gov |

| Physiologically Based Pharmacokinetic (PBPK) Models | Mechanistic models that simulate ADME based on physiological and drug-specific parameters. researchgate.net | Improve predictions of drug disposition in special populations by providing accurate input data on metabolism and transport. |

Development of Advanced In Vitro/Ex Vivo Research Models for Drug Disposition

Traditional cell cultures and animal models have limitations in predicting human drug disposition. bohrium.com Advanced models such as organoids, microfluidic "organ-on-a-chip" systems, and perfused organ systems offer more physiologically relevant environments to study drug metabolism and transport. mdpi.comresearchgate.net

Future research with this compound can utilize these models to:

Investigate Complex Metabolic Pathways: Oseltamivir phosphate is a prodrug that is converted to its active metabolite, oseltamivir carboxylate, by esterases primarily in the liver. nih.govnih.gov Advanced in vitro models, such as human liver microphysiological systems, can be used with this compound to precisely quantify the rate and extent of this conversion and identify any previously unknown metabolites.

Study Transporter-Mediated Disposition: The role of drug transporters in the disposition of oseltamivir and its active metabolite can be investigated in detail using models like transfected cell lines expressing specific transporters or perfused organ systems (e.g., isolated perfused kidney). researchgate.net this compound allows for sensitive detection, facilitating the study of transport kinetics.

Evaluate Placental Transfer: The ex vivo human placental perfusion model has been used to study the metabolism and transfer of oseltamivir. nih.gov Using the deuterated form can enhance the analytical sensitivity of such studies, providing a clearer picture of fetal exposure to the drug and its active metabolite.

Opportunities for Further Isotopic Labeling Applications in Drug Discovery Research

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern drug discovery and development. researchgate.netnih.gov The deuterium (B1214612) label provides a distinct mass signature that can be easily detected by mass spectrometry. researchgate.net

Beyond its role as an internal standard in bioanalytical assays, this compound presents further opportunities:

Absolute Bioavailability Studies: A "microtracer" dose of intravenous this compound can be administered concomitantly with an oral dose of non-labeled oseltamivir. By measuring the ratio of the labeled to unlabeled drug in the blood, researchers can determine the absolute oral bioavailability with high precision in a single study.

Metabolite Profiling and Identification: Mass spectrometry can distinguish between metabolites derived from this compound and endogenous molecules, simplifying the process of identifying and structurally characterizing novel metabolites. researchgate.net

Investigation of the Kinetic Isotope Effect (KIE): Replacing hydrogen with deuterium can sometimes slow down the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. While the deuterium in this compound is typically in a position that does not significantly affect metabolism, future research could involve synthesizing analogues with deuterium at specific metabolically active sites. This would allow for the study of the KIE on oseltamivir's metabolism, potentially leading to the development of "deuterated drugs" with improved pharmacokinetic profiles.

The unique properties of hydrogen isotopes allow for the direct incorporation of a mass tag into a molecule with minimal changes to its chemical structure or biological activity. researchgate.net This makes isotopically labeled compounds invaluable tools in understanding the complete lifecycle of a drug within a biological system. nih.govnih.gov

Q & A

Basic: What validated analytical methods are recommended for quantifying Oseltamivir-d3 Phosphate in biological matrices?

Methodological Answer:

this compound, as a deuterated internal standard, is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Prepare stock solutions in methanol or water (100 mg/L) and dilute daily in ultrapure water. For biological samples (e.g., plasma, tissue), use protein precipitation with trichloroacetic acid (TCA) or solid-phase extraction (SPE) to isolate the compound. Chromatographic separation employs a C18 column with mobile phases containing 0.1% formic acid in water and methanol. Quantify using MRM transitions specific to this compound (e.g., m/z 315.2→224.1 for the parent ion and fragment). Validate methods per FDA guidelines, ensuring linearity (0.1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Basic: How are polymorphic forms of Oseltamivir Phosphate (including deuterated analogs) characterized for formulation stability studies?

Methodological Answer:

Polymorphs (e.g., crystalline Form C or amorphous forms) are characterized via:

- X-ray powder diffraction (XRPD) to identify unique crystallographic patterns.

- Differential scanning calorimetry (DSC) to measure melting points and phase transitions (e.g., amorphous forms lack sharp endotherms).

- Dynamic vapor sorption (DVS) to assess hygroscopicity, critical for deuterated analogs prone to isotopic exchange.

For amorphous forms, evaluate solubility in dichloromethane or ethyl acetate and monitor recrystallization under stress conditions (40°C/75% RH). Stability studies should reference USP monographs for impurity limits (e.g., ≤0.5% for any individual impurity) .

Advanced: How can researchers resolve contradictory data in reaction mass efficiency (RME) metrics across Oseltamivir Phosphate synthetic routes?

Methodological Answer:

Contradictions in RME often arise from differing definitions of "global" vs. "kernel" efficiencies. Apply the Andraos algorithm to harmonize metrics:

Kernel RME : Focus on stoichiometric steps (e.g., asymmetric Diels-Alder or aziridine ring-opening reactions).

Global RME : Include all auxiliary materials (solvents, catalysts) and purification steps.

For example, Shibasaki’s gadolinium-catalyzed route achieves higher atom economy (85%) but lower global RME due to solvent-intensive steps. Use Excel-based tools to graph E-factors (kg waste/kg product) and prioritize routes with <10 global E-factor, such as Fang’s D-xylose-derived synthesis .

Advanced: What strategies mitigate isotopic interference when using this compound as an internal standard in complex matrices?

Methodological Answer:

Deuterated analogs can exhibit matrix effects due to hydrogen-deuterium exchange. Mitigation strategies include:

- Chromatographic separation : Optimize gradient elution to resolve Oseltamivir-d3 from endogenous metabolites.

- Ion suppression testing : Spike deuterated standards into blank matrices (e.g., sewage effluent) and compare MS/MS responses.

- Cross-validation : Use orthogonal methods like 2D-LC or high-resolution mass spectrometry (HRMS) to confirm isotopic purity. For environmental samples (e.g., river water), employ SPE with Oasis HLB cartridges and quantify against a calibration curve corrected for recovery losses .

Basic: How are residual solvents controlled in Oseltamivir Phosphate synthesis to meet ICH Q3C guidelines?

Methodological Answer:

Monitor Class 2 solvents (e.g., dichloromethane, ethyl acetate) using gas chromatography (GC) with headspace sampling. For example, replace n-hexane with hexane fractions co-eluted with MTBE to reduce toxicity. Validate methods per USP <467>:

- Sample prep : Dissolve 100 mg API in dimethyl sulfoxide (DMSO) and equilibrate at 80°C for 45 min.

- GC conditions : DB-624 column (30 m × 0.53 mm), FID detection, and nitrogen carrier gas.

Acceptance criteria: Dichloromethane ≤600 ppm, ethyl acetate ≤5000 ppm .

Advanced: What computational models predict the environmental persistence of this compound metabolites?

Methodological Answer:

Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives (t½) of deuterated metabolites. Parameters include:

- LogP : Adjusted for deuterium’s isotopic effect (e.g., Oseltamivir-d3 Carboxylate logP ≈ 1.2 vs. 1.5 for non-deuterated).

- Molecular topology : Assess resistance to ozonation in wastewater treatment plants (e.g., tertiary ozonation reduces OC-d3 by 87%). Validate models with field data from LC-MS/MS analyses of STP effluents during flu seasons .

Basic: How is Oseltamivir Phosphate API purity validated per pharmacopeial standards?

Methodological Answer:

Follow USP monograph guidelines :

Assay preparation : Disperse capsule contents in 40% diluent (water:methanol:acetonitrile = 50:30:20), sonicate for 20 min, and centrifuge.

HPLC conditions : C8 column (4.6 × 250 mm), 1 mL/min flow, 215 nm detection.

Purity criteria : 98.0–101.5% of labeled claim, with impurities ≤0.5% each.

For deuterated analogs, ensure isotopic enrichment ≥98% via NMR or isotope ratio MS .

Advanced: How can researchers optimize enantiomeric excess (ee) in asymmetric syntheses of Oseltamivir intermediates?

Methodological Answer:

Compare catalytic systems:

- Shibasaki’s polymetallic Gd complex : Achieves 95% ee in aziridine openings but requires low temperatures (−40°C).

- Corey’s chiral oxazaborolidine : Yields 99% ee in Diels-Alder reactions but has scalability challenges.

Screen solvents (e.g., THF vs. toluene) and additives (e.g., molecular sieves) to stabilize transition states. Monitor ee via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.